p-Mentha-1,3,8-triene

Catalog No.
S568685
CAS No.
18368-95-1
M.F
C10H14
M. Wt
134.22 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
p-Mentha-1,3,8-triene

CAS Number

18368-95-1

Product Name

p-Mentha-1,3,8-triene

IUPAC Name

1-methyl-4-prop-1-en-2-ylcyclohexa-1,3-diene

Molecular Formula

C10H14

Molecular Weight

134.22 g/mol

InChI

InChI=1S/C10H14/c1-8(2)10-6-4-9(3)5-7-10/h4,6H,1,5,7H2,2-3H3

InChI Key

XNMPFDIYAMOYRM-UHFFFAOYSA-N

SMILES

CC1=CC=C(CC1)C(=C)C

Synonyms

p-menthatriene,p-mentha-1,3,8-triene

Canonical SMILES

CC1=CC=C(CC1)C(=C)C

The exact mass of the compound p-Mentha-1,3,8-triene is unknown and the complexity rating of the compound is unknown. It belongs to the ontological category of cyclohexadiene in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

p-Mentha-1,3,8-triene (CAS 18368-95-1) is a specialized menthane monoterpenoid characterized by a highly reactive conjugated cyclohexa-1,3-diene core and an isolated exocyclic double bond at the C8 position [1]. Unlike more abundant, non-conjugated terpenes, this compound is highly valued in chemical procurement for its dual utility: it serves as an exceptionally potent flavor and fragrance (F&F) ingredient with a low odor threshold for herbaceous profiles, and as a highly specific diene precursor in organic synthesis [2]. Its structural configuration enables stereocontrolled[4+2] Diels-Alder cycloadditions to form rigid bicyclo[2.2.2]octene scaffolds, making it an irreplaceable building block for complex natural product synthesis and a critical analytical biomarker for Apiaceae-derived essential oils[1].

Substituting p-mentha-1,3,8-triene with widely available monoterpenes like limonene or myrcene fundamentally compromises both synthetic and organoleptic workflows [1]. Limonene lacks the conjugated diene system required to initiate thermal Diels-Alder reactions, rendering it useless for bicyclic scaffold generation. While myrcene possesses a conjugated system, its acyclic nature leads to flexible cyclohexene adducts rather than the rigid bicyclo[2.2.2]octene systems produced by p-mentha-1,3,8-triene [1]. Furthermore, in F&F applications, replacing this compound with generic menthane derivatives fails to replicate its distinct, high-impact organoleptic signature, which relies on its unique triene structure to achieve target odor activity values at trace concentrations [2].

Diels-Alder Reactivity for Bicyclic Scaffold Generation

p-Mentha-1,3,8-triene contains a pre-formed conjugated cyclohexadiene system that readily undergoes thermal[4+2] cycloaddition with standard dienophiles to yield rigid bicyclo[2.2.2]octene derivatives[1]. In contrast, limonene (p-mentha-1,8-diene) completely fails to react under identical thermal conditions due to its lack of conjugation.

Evidence DimensionCompatibility with thermal [4+2] cycloaddition (Diels-Alder)
Target Compound DataReadily forms bicyclo[2.2.2]octene adducts
Comparator Or BaselineLimonene (0% cycloaddition yield)
Quantified DifferenceComplete reactivity vs. zero reactivity for bicyclic adduct formation
ConditionsThermal reaction with standard dienophiles (e.g., maleic anhydride)

Procurement of the 1,3,8-triene isomer is strictly necessary when the synthetic route requires the construction of bridged bicyclic systems for medicinal chemistry or natural product total synthesis.

Trace-Level Organoleptic Potency in Formulation

In flavor and fragrance profiling, p-mentha-1,3,8-triene exhibits an exceptionally low odor threshold, driving high Flavor Dilution (FD) factors for herbaceous and parsley-like notes[1]. Comparatively, bulk monoterpenes like limonene exhibit odor thresholds in the parts-per-million (ppm) range, requiring vastly higher dosing to achieve sensory impact.

Evidence DimensionOdor threshold and Flavor Dilution (FD) factor
Target Compound DataHigh FD factor with threshold in the parts-per-billion (ppb) range
Comparator Or BaselineLimonene (threshold in the ppm range)
Quantified DifferenceOrders of magnitude lower odor threshold for the target compound
ConditionsGas Chromatography-Olfactometry (GC-O) and Aroma Extract Dilution Analysis (AEDA)

Allows formulators to achieve authentic green/herbaceous notes at minimal dosing levels, reducing total VOCs and formulation costs.

Regioselective Oxidation of the Exocyclic Alkene

The presence of the isolated exocyclic double bond at C8 allows p-mentha-1,3,8-triene to be selectively oxidized to p-mentha-1,3-dien-9-ol while preserving the conjugated diene core [1]. Closely related analogs like alpha-terpinene (p-mentha-1,3-diene) lack this exocyclic alkene, restricting functionalization solely to the diene core itself, which destroys the conjugated system.

Evidence DimensionRegioselective functionalization capacity
Target Compound Data100% preservation of the conjugated diene during C8 oxidation
Comparator Or Baselinealpha-Terpinene (obligate destruction of the diene during oxidation)
Quantified DifferenceEnables orthogonal functionalization without loss of the diene moiety
ConditionsSelective oxidation protocols (e.g., enzymatic or controlled chemical oxidation)

Essential for buyers synthesizing functionalized diene intermediates for downstream cross-coupling where the conjugated system must remain intact.

High-Fidelity Biomarker Specificity for Authenticity Testing

As a highly specific metabolite of Apiaceae plants, p-mentha-1,3,8-triene serves as a definitive primary volatile biomarker for parsley and dill extracts [1]. Ubiquitous terpenes like alpha-pinene or myrcene are present in hundreds of plant families and exhibit >90% cross-reactivity in botanical profiling, making them useless for specific authenticity verification.

Evidence DimensionSpecificity as a botanical authenticity biomarker
Target Compound DataNear-exclusive botanical specificity for Apiaceae
Comparator Or Baselinealpha-Pinene/Myrcene (>90% presence in unrelated botanicals)
Quantified DifferenceDefinitive marker vs. non-specific background volatile
ConditionsGC-MS profiling of essential oils and botanical extracts

Laboratories must procure this exact standard to prevent false positives in food authenticity and forensic botanical assays.

Precursor for Bicyclo[2.2.2]octene Derivatives in Medicinal Chemistry

Leveraging its conjugated cyclohexadiene core, p-mentha-1,3,8-triene is the optimal starting material for synthesizing bridged bicyclic scaffolds via Diels-Alder reactions [1]. It is specifically procured by synthetic chemists developing rigid molecular frameworks for drug discovery, where generic acyclic or non-conjugated terpenes cannot form the required 3D geometries.

High-Impact Ingredient in Premium Flavor and Fragrance Formulations

Due to its exceptionally low odor threshold and high flavor dilution factor, this compound is procured by F&F manufacturers to impart authentic, fresh parsley and herbaceous notes [2]. It is the preferred choice over bulk citrus terpenes when formulators need to achieve intense green profiles at trace concentrations without altering the overall solvent balance.

Analytical Reference Standard for Food Authenticity Assays

As a highly specific metabolite of Apiaceae plants, p-mentha-1,3,8-triene is utilized as a definitive reference standard in GC-MS workflows [2]. Quality control laboratories procure it to verify the authenticity of parsley and dill essential oils, where common terpenes would fail to provide botanical specificity.

Synthesis of Functionalized Diene Intermediates

The unique presence of both a conjugated diene and an isolated exocyclic alkene allows chemists to use p-mentha-1,3,8-triene for regioselective oxidations [2]. It is procured to synthesize derivatives like p-mentha-1,3-dien-9-ol, serving as a versatile building block in the total synthesis of complex alkaloids where the diene moiety must be preserved for subsequent steps.

XLogP3

3

Other CAS

18368-95-1

Wikipedia

P-mentha-1,3,8-triene

Dates

Last modified: 02-18-2024

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